N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic core structure with carboxamide and phenethyl substituents. The compound’s structure includes a pentyl chain at position 3 and a 4-methylphenethyl group attached to the nitrogen at position 5.
Properties
CAS No. |
892288-21-0 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.487 |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-3-4-5-14-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-13-12-17-8-6-16(2)7-9-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
QRMJFMVVCSHCGJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview of N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
This compound is a synthetic compound belonging to the class of quinazoline derivatives. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound suggest potential interactions with various biological targets.
Pharmacological Properties
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of a dioxo group in this compound may enhance its ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Case studies have shown that similar compounds can inhibit specific kinases involved in cancer cell signaling pathways.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be relevant for treating conditions like arthritis or other inflammatory diseases.
-
Antimicrobial Activity :
- Some quinazoline derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with their structural features:
| Structural Feature | Potential Biological Activity |
|---|---|
| Dioxo group | Enhances reactivity with biological targets |
| Pentyl chain | May influence lipophilicity and membrane permeability |
| 4-Methylphenethyl group | Could enhance binding affinity to specific receptors |
Research Findings
Recent studies involving quinazoline derivatives have reported various mechanisms of action:
- Inhibition of Kinase Activity : Many quinazoline compounds act as ATP-competitive inhibitors of kinases, which play crucial roles in cell signaling and proliferation.
- Modulation of Gene Expression : Some derivatives have been shown to influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
- Study on Quinazoline Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and found that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cells.
- Anti-inflammatory Activity Assessment : In another study published in Pharmaceutical Biology, researchers tested various quinazoline compounds for their ability to inhibit TNF-alpha production in macrophages, demonstrating significant anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and inferred functional differences between the target compound and related quinazoline derivatives:
Key Observations :
Substituent Effects on Lipophilicity: The 4-methylphenethyl group in the target compound likely enhances lipophilicity compared to the 3-methoxypropyl group in ’s analog, which introduces polarity via the ether oxygen. This difference may influence tissue distribution and CNS penetration . The nitro (NO₂) and chloro (Cl) groups in ’s compound increase molecular weight and polarity but may also raise toxicity concerns due to reactive intermediates .
Metabolic Stability :
- Bulky aromatic substituents (e.g., 4-methylphenethyl, 3-nitrobenzyl) may slow metabolic degradation by sterically shielding the quinazoline core from cytochrome P450 enzymes. In contrast, methoxypropyl or methoxyphenyl groups could facilitate phase I/II metabolism .
This contrasts with the phenethyl-substituted target compound, for which specific safety data are unavailable . Regulatory mentions of structurally distinct fentanyl analogs () underscore that arylalkylamine substituents (e.g., phenethyl) often correlate with controlled substance designations, hinting at possible receptor-binding similarities in the target compound .
Synthetic Feasibility :
- ’s quinazoline synthesis method emphasizes the role of reactive derivatives (e.g., acid chlorides) in forming carboxamide bonds. Substituents like nitro or chloro groups () may complicate synthesis due to steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
